molecular formula C11H20N4O B13637150 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide

Cat. No.: B13637150
M. Wt: 224.30 g/mol
InChI Key: JLQVMKBZGWINNU-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide typically involves the construction of the imidazole ring followed by the introduction of the methylamino and pentanamide groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine or bromine) and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The methylamino and pentanamide groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1h-imidazol-1-yl)-2-(methylamino)pentanamide: Lacks the additional methyl group on the imidazole ring.

    2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(amino)pentanamide: Lacks the methyl group on the amino group.

    2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide: Has a shorter carbon chain.

Uniqueness

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the methylamino group provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-2-(methylamino)-5-(2-methylimidazol-1-yl)pentanamide

InChI

InChI=1S/C11H20N4O/c1-9-14-6-8-15(9)7-4-5-11(2,13-3)10(12)16/h6,8,13H,4-5,7H2,1-3H3,(H2,12,16)

InChI Key

JLQVMKBZGWINNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCC(C)(C(=O)N)NC

Origin of Product

United States

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